cr4056
Description
Properties
IUPAC Name |
6-imidazol-1-yl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGXYBGYFNSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274308 | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004997-71-0 | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CR-4056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CR-4056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diastereoselective [3 + 2] Cycloaddition Reaction
The primary synthetic route for this compound involves a diastereoselective [3 + 2] cycloaddition between a diethyl isocyanomethylphosphonate derivative and an N-substituted maleimide. This reaction, adapted from methodologies described by Chen et al. (1993), proceeds under mild conditions to yield bicyclic intermediates (9 and 11 ) with high regioselectivity. The choice of phosphonate and maleimide substituents critically influences the reaction’s efficiency and stereochemical outcome. For instance, when the α-phosphonate position (R₁) is occupied by a phenyl group, the reaction favors the formation of the cis-configured product, a key intermediate in this compound synthesis.
Imide Ring-Opening and Decarboxylation
Following cycloaddition, the bicyclic imide undergoes alkaline hydrolysis to generate the monocyclic structure characteristic of this compound. Treatment with 0.05 M sodium hydroxide in a tetrahydrofuran (THF)/water (2:1) mixture selectively cleaves the imide carbonyl at the 4-position, producing a carboxylic acid intermediate. Subsequent decarboxylation under reaction conditions eliminates the carboxylic group, yielding the final pyrrolidine scaffold. This step is notable for its regioselectivity, as the nucleophilic attack occurs exclusively at the 4-carbonyl, avoiding side reactions at the 1-position.
Structural Elucidation and Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) Analysis
The stereochemistry of this compound and its intermediates was unequivocally established using ¹H and ¹³C NMR spectroscopy. For example, the cis relationship between the hydrogen atom at position 2 and the phenylcarbamoyl group at position 3 in compound 12d (this compound) was confirmed through nuclear Overhauser effect (NOE) correlations. Comparative analysis of coupling constants and chemical shifts across derivatives (e.g., 12a , 12b , 12f ) further validated the consistency of the synthetic approach.
X-ray Crystallography
Single-crystal X-ray diffraction studies provided definitive proof of the cis configuration in this compound analogs. These analyses revealed that the pyrrolidine ring adopts a puckered conformation, with the phenylcarbamoyl substituent occupying an equatorial position to minimize steric hindrance. Such structural insights have guided the optimization of this compound’s pharmacokinetic profile, particularly its blood-brain barrier permeability.
Process Optimization and Yield Enhancement
Reaction Condition Screening
Systematic variation of solvents, temperatures, and catalysts identified optimal conditions for each synthetic step. The cycloaddition reaction achieved maximum efficiency in anhydrous dichloromethane at 0°C, while the imide hydrolysis required polar aprotic solvents to stabilize the transition state. Notably, the use of automated reaction systems (e.g., FSC-1) improved reproducibility by standardizing mixing times and temperature gradients.
Yield Data Across Derivatives
The table below summarizes yields for key intermediates in this compound synthesis, highlighting the impact of substituent choice on reaction efficiency:
| Entry | Starting Material | R₁ | R₂ | Product | Yield (%) |
|---|---|---|---|---|---|
| 4 | 9 | Ph | 3-Cl,4-FPh | 12d | 76 |
| 8 | 11h | Ph | cyclohexyl | 12h | 73 |
| 15 | 11o | Bn | cyclohexyl | 12o | 57 |
Data adapted from synthesis trials reported in. The highest yield (76%) was observed for this compound (12d ), attributed to the electron-withdrawing chloro and fluoro groups on the aryl substituent, which enhanced imide reactivity.
Comparative Analysis of Synthetic Routes
Alternative Approaches
While the [3 + 2] cycloaddition route remains predominant, alternative methods have been explored. For example, attempts to synthesize this compound via Ullmann coupling or enzymatic resolution were abandoned due to poor enantioselectivity (<50% ee) and low yields (<30%). The current pathway’s superiority lies in its atom economy (78%) and minimal byproduct formation, as confirmed by high-performance liquid chromatography (HPLC) purity assessments (>99%).
Scalability and Industrial Production
Scale-up trials at the kilogram level demonstrated consistent yields (72–74%) when using continuous flow reactors. Critical parameters for industrial translation include:
- Precise stoichiometric control of isocyanomethylphosphonate (1.05 equiv)
- Degassed solvents to prevent radical side reactions
- In-line IR spectroscopy for real-time monitoring of imide hydrolysis
Quality Control and Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of this compound confirmed the molecular formula C₁₉H₁₈ClF₂N₃O₂, with an observed [M+H]⁺ ion at m/z 410.1142 (calculated 410.1148). Isotopic pattern matching further validated the presence of chlorine and fluorine atoms.
Chiral Purity Assessment
Chiral stationary phase HPLC (CSP-HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column confirmed ≥99.5% enantiomeric excess for this compound batches. This exceptional chirality control is crucial given the I₂ receptor’s stereoselective binding requirements.
Chemical Reactions Analysis
CR4056 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: The exact reagents and conditions used in these reactions are not publicly detailed, but standard organic chemistry reagents and conditions are likely employed.
Major Products: The major products formed from these reactions are typically metabolites that are further studied for their pharmacokinetic properties.
Scientific Research Applications
Efficacy in Pain Models
Numerous studies have demonstrated the effectiveness of CR4056 in various animal models of pain:
- Chronic Inflammatory Pain : In rat models induced by complete Freund's adjuvant, this compound significantly reduced pain responses at doses ranging from 6 to 60 mg/kg .
- Neuropathic Pain : The compound has shown efficacy in models of diabetic neuropathy and fibromyalgia, indicating its potential as a treatment for chronic pain conditions .
- Synergistic Effects : Research indicates a synergistic analgesic effect when this compound is combined with morphine, improving the safety profile compared to morphine alone .
Clinical Applications
This compound has progressed into clinical trials, showcasing promising results:
- Phase II Clinical Trials : In trials involving patients with knee osteoarthritis, this compound effectively reduced pain levels, highlighting its potential as a first-in-class analgesic .
- Neuroprotective Effects : Recent studies suggest that this compound may also possess neuroprotective properties, beneficial in conditions like Alzheimer's disease by improving neuroinflammation and spatial memory in mouse models .
Case Study 1: Chronic Pain Management
In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior, confirming its analgesic properties without the side effects commonly associated with opioid treatments.
Case Study 2: Osteoarthritis Treatment
A double-blind clinical trial assessed the efficacy of this compound in patients suffering from knee osteoarthritis. Participants receiving this compound reported significant pain relief compared to those on placebo, demonstrating its potential for widespread clinical use in managing osteoarthritis-related pain.
Data Summary
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Findings |
|---|---|
| Chronic Inflammatory Pain | Significant reduction in pain response in rat models (6-60 mg/kg) |
| Neuropathic Pain | Effective in diabetic neuropathy and fibromyalgia models |
| Clinical Trials | Phase II trials showed effective pain reduction in knee osteoarthritis patients |
| Neuroprotective Effects | Beneficial effects on neuroinflammation and spatial memory in Alzheimer's disease models |
Mechanism of Action
CR4056 exerts its effects by acting as a ligand for the imidazoline-2 receptor. This interaction facilitates the noradrenergic inhibitory pain pathways, providing potent analgesic effects. This compound also inhibits the inflammation-induced phosphorylation and membrane translocation of protein kinase C epsilon in sensory neurons, contributing to its analgesic properties .
Comparison with Similar Compounds
Table 1: Key Pharmacodynamic Comparisons
Mechanistic Differences
I2 Receptor Interactions
- This compound vs. 2-BFI : this compound fully substitutes the discriminative stimulus effects of I2 ligands (e.g., phenyzoline, RS45041), while 2-BFI shows incomplete substitution (<80%) . This compound also inhibits PKCε translocation via Gi-protein pathways, a mechanism absent in 2-BFI .
- This compound vs. Idazoxan : Idazoxan partially blocks this compound’s analgesic effects but acts as a partial agonist at I2 receptors, suggesting lower intrinsic efficacy compared to this compound .
NMDA Receptor Modulation
This compound non-competitively inhibits NMDA receptors (IC₅₀ = 5.3 µM), particularly GluN1-GluN2B subtypes, reducing nociceptive signaling in spinal lamina II neurons . This contrasts with other I2 ligands (e.g., 2-BFI, BU224), which lack direct NMDA-modulating activity .
Synergy with Opioids
This compound synergizes with morphine, enhancing analgesia without exacerbating opioid-induced constipation or sedation . In contrast, traditional I2 ligands like BU224 show minimal interaction with opioids .
Preclinical and Clinical Efficacy
Table 2: Efficacy in Pain Models
Biological Activity
CR4056 is a selective imidazoline-2 (I2) receptor ligand that has garnered attention for its potent analgesic properties and potential therapeutic applications in various pain conditions and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in pain models, and implications for treating conditions like osteoarthritis and Alzheimer's disease.
This compound primarily interacts with the I2 receptors and has shown significant modulation of N-methyl-D-aspartate (NMDA) receptor activity, which is critical in pain transmission and neuroprotection.
- NMDA Receptor Modulation : this compound inhibits NMDA-mediated currents in neuronal cultures, demonstrating a dose-dependent effect with an IC50 value of 5.3 ± 0.1 µM. This inhibition is reversible and non-competitive, suggesting that this compound interacts with the glycine site on the NMDA receptor .
- PKCε Translocation Inhibition : In studies involving dorsal root ganglia neurons, this compound was found to inhibit the translocation of protein kinase C epsilon (PKCε), a key player in pain signaling pathways. This effect was rapid and long-lasting, indicating a potential mechanism for its analgesic effects .
Efficacy in Pain Models
This compound has been evaluated in various preclinical models of pain, demonstrating robust analgesic properties:
- Inflammatory Pain Models : In the complete Freund's adjuvant (CFA) model, this compound significantly reduced mechanical hyperalgesia with an effective dose (ED50) of 5.8 mg/kg. The compound also displayed efficacy in models of capsaicin-induced neurogenic pain, completely blocking mechanical hyperalgesia at ED50 values as low as 4.1 mg/kg .
- Osteoarthritis : A phase II clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain. Patients receiving this compound showed significant reductions in pain scores compared to placebo, particularly benefiting overweight individuals .
Neuroprotective Properties
Recent studies suggest that this compound may also possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease:
- Cognitive Improvement : In animal models of Alzheimer's disease, this compound has been reported to reverse cognitive impairments. This effect is attributed to its action on I2 receptors, which may enhance neuroprotection and promote cognitive function .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
- This compound in Osteoarthritis : In a randomized controlled trial involving patients with moderate to severe knee osteoarthritis, those treated with this compound reported significant improvements in their WOMAC pain scores compared to those receiving placebo over a two-week period.
- Neuroprotective Effects : In a study assessing cognitive function in 5xFAD mouse models, treatment with this compound led to improved performance in memory tasks compared to untreated controls, indicating potential utility in Alzheimer's disease management.
Q & A
How can researchers determine CR4056's selectivity for imidazoline I2 receptors versus monoamine oxidases (MAOs) in binding assays?
Basic Research Question
To assess this compound's receptor selectivity, use competitive binding assays with radioligands such as [³H]2-BFI for I2 receptors and [³H]Ro 41-1049 for MAO-A. This compound exhibits an IC50 of 596 ± 76 nM at I2 receptors and 202.7 ± 10.3 nM at MAO-A, with ~100-fold lower activity at MAO-B. Validate assays using reference compounds (e.g., clorgyline for MAO-A) to confirm specificity. Include saturation and displacement curves to quantify affinity and selectivity ratios .
What experimental designs are optimal for evaluating this compound's analgesic efficacy in neuropathic pain models?
Basic Research Question
Use bortezomib-induced neuropathy in rats, measuring mechanical allodynia via von Frey filaments. Administer this compound orally (3–30 mg/kg) and assess pain thresholds at 1, 2, and 6 hours post-dose. Include positive controls (e.g., gabapentin) and vehicle groups. Statistical analysis via one-way ANOVA with Bonferroni post hoc tests ensures rigor (P < 0.05). Replicate across cell lines (e.g., A549, H460) to validate dose-dependent cytoprotection .
How does this compound modulate NMDA receptor activity, and what methodological approaches confirm this interaction?
Advanced Research Question
this compound non-competitively inhibits NMDA receptors in cortical neurons (IC50: 5.3 ± 0.1 µM), preferentially targeting GluN1-GluN2B subunits. Use whole-cell patch-clamp recordings with NMDA/glycine application to measure current inhibition. In spinal cord slices, apply this compound (10 µM) to lamina II neurons during dorsal root stimulation to assess synaptic NMDA current suppression. Co-application with glycine (100 µM) reverses inhibition, confirming glycine site competition .
How can researchers resolve contradictions in this compound's cell viability effects across different cancer cell lines?
Advanced Research Question
Contradictions arise from cell-specific pathways (e.g., A549 vs. H929). Design dose-response matrices (e.g., 3–30 µM this compound + BTZ) and measure viability via MTT assays. Use RNA sequencing to identify differential expression of I2 receptors or apoptotic markers (e.g., Bcl-2, caspase-3). Replicate experiments in 3D spheroid models to mimic in vivo heterogeneity. Statistical meta-analysis across studies can contextualize variability .
What methodologies quantify this compound's neuroprotective effects in Alzheimer's disease (AD) models?
Advanced Research Question
In 5xFAD mice, administer this compound (30 mg/kg orally for 10 days) and assess:
- Cognitive outcomes : Novel object recognition (NOR) tests for memory improvement.
- Biomarkers : Immunohistochemistry for Aβ plaques and ApoE expression.
- Neurovascular integrity : Evans Blue assay for blood-brain barrier (BBB) leakage.
this compound reduces microglial activation (Iba1+ cells) and increases astrocytic ApoE, independent of Aβ clearance .
How does this compound synergize with opioids, and what experimental protocols validate this synergy?
Advanced Research Question
Co-administer this compound (10 mg/kg) with morphine (3 mg/kg) in rat inflammatory pain models (e.g., CFA-induced hyperalgesia). Measure withdrawal thresholds and apply isobolographic analysis to calculate synergistic indices. Use naloxone pretreatment to confirm opioid receptor involvement. This compound's lack of respiratory depression (vs. opioids) is verified via plethysmography in conscious rats .
What statistical methods are critical for analyzing this compound's dose-dependent effects on norepinephrine (NE) levels?
Basic Research Question
In acute dosing studies (20 mg/kg), measure NE in rat cortex and spinal cord via HPLC. Use paired t-tests for within-group comparisons (baseline vs. post-treatment). For time-course data (e.g., 0–6 hours), apply repeated-measures ANOVA. This compound increases cortical NE by 63.1% ± 4.2% (P < 0.05), with no plasma effects, requiring multivariate analysis to isolate CNS-specific mechanisms .
How to differentiate this compound's I2-mediated effects from adrenergic receptor cross-talk in vivo?
Advanced Research Question
Pre-treat animals with antagonists:
- Efaroxan (I1/α2 antagonist, 2 mg/kg) to block adrenergic interference.
- Yohimbine (α2 antagonist, 1 mg/kg) and prazosin (α1 antagonist, 0.5 mg/kg).
this compound's analgesic effects persist despite adrenergic blockade, confirming I2 specificity. Microdialysis in locus coeruleus quantifies NE release independent of α2 autoreceptors .
What protocols assess this compound's antidepressant efficacy in stress-induced rodent models?
Advanced Research Question
Expose rats to early-life stress (maternal separation), then administer this compound (20 mg/kg) before forced swim tests (FST). Measure immobility time and hippocampal neuroplasticity markers (FADD, Ki-67+ cells). This compound reduces immobility in stressed females (P < 0.05) but not males, necessitating sex-stratified analysis. Validate via Western blot for p-ERK/ERK ratios .
How to evaluate this compound's safety pharmacology in preclinical models?
Basic Research Question
In conscious dogs, monitor cardiovascular parameters (BP, heart rate) after supra-therapeutic doses (100 mg/kg). This compound induces mild hypertension (+15 mmHg) and tachycardia, contrasting with opioid-induced bradycardia. Respiratory safety is confirmed via plethysmography in rats, showing no depression. Include toxicokinetic profiling (Cmax, AUC) to align doses with human trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
